Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
- 4-Methyl-5,6,7,8-tetrahydroquinoline
- 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3 |
InChI Key |
IBKVLEGTGNNBRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.